molecular formula C17H14N4O2 B3968737 (4-anilinophenyl)(5-nitro-2-pyridinyl)amine

(4-anilinophenyl)(5-nitro-2-pyridinyl)amine

Cat. No. B3968737
M. Wt: 306.32 g/mol
InChI Key: MFVRARTXSLLOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-anilinophenyl)(5-nitro-2-pyridinyl)amine, also known as ANPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPA is a versatile compound that can be synthesized using a variety of methods, and its unique chemical structure makes it highly useful for a range of applications.

Mechanism of Action

The mechanism of action of (4-anilinophenyl)(5-nitro-2-pyridinyl)amine is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. This covalent bond results in a change in the fluorescence properties of this compound, allowing it to be detected and imaged using standard fluorescence microscopy techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. Studies have shown that this compound is not toxic to cells at concentrations typically used in experiments, and it does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-anilinophenyl)(5-nitro-2-pyridinyl)amine is its high sensitivity and selectivity for biological molecules. This makes it a valuable tool for studying complex biological processes at the molecular level. However, this compound does have some limitations, including the need for specialized equipment and expertise to use it effectively. Additionally, this compound is not suitable for all types of experiments, and its use should be carefully considered on a case-by-case basis.

Future Directions

There are many potential future directions for research involving (4-anilinophenyl)(5-nitro-2-pyridinyl)amine. Some possible areas of study include the development of new methods for synthesizing this compound, the optimization of this compound for use in specific types of experiments, and the development of new applications for this compound in fields such as medicine and biotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.

Scientific Research Applications

(4-anilinophenyl)(5-nitro-2-pyridinyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids. This compound has been shown to be highly selective and sensitive, making it a valuable tool for studying biological processes at the molecular level.

properties

IUPAC Name

4-N-(5-nitropyridin-2-yl)-1-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-21(23)16-10-11-17(18-12-16)20-15-8-6-14(7-9-15)19-13-4-2-1-3-5-13/h1-12,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVRARTXSLLOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.